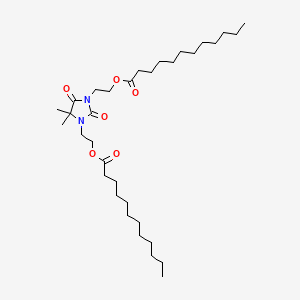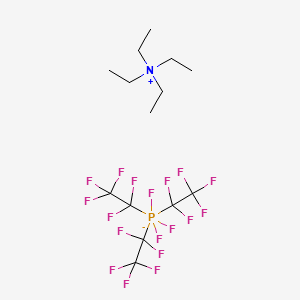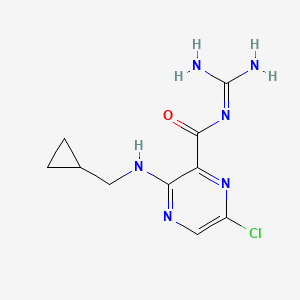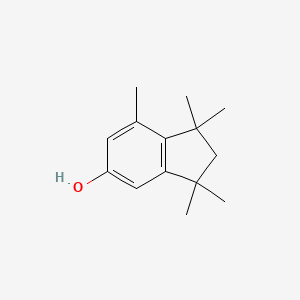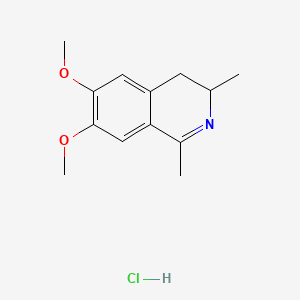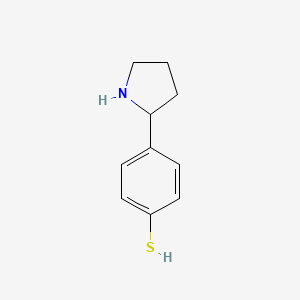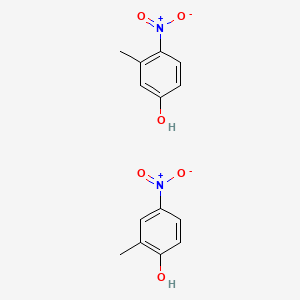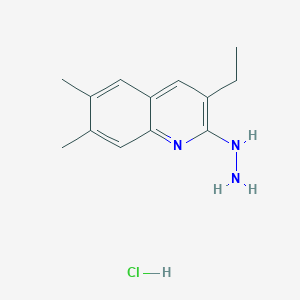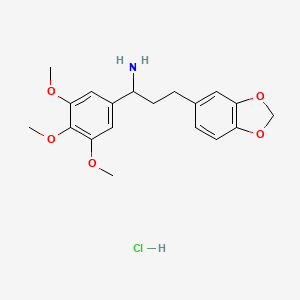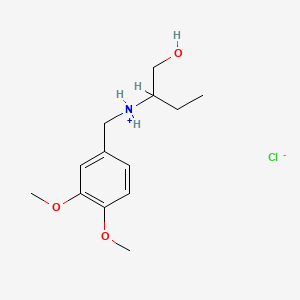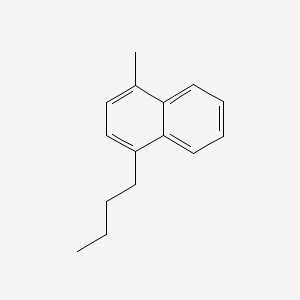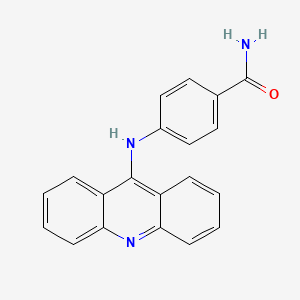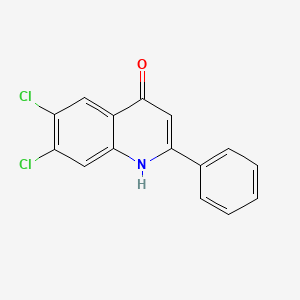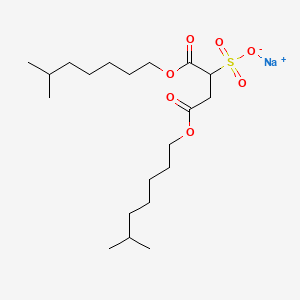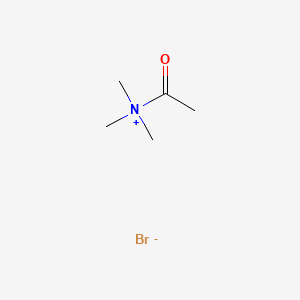
Acetyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyltrimethylammonium bromide, also known as N,N,N-trimethyl-1-oxoethanaminium bromide, is a quaternary ammonium compound. It is commonly used as a surfactant and antiseptic agent. This compound is known for its ability to form micelles in aqueous solutions, making it useful in various applications, including DNA extraction and nanoparticle synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyltrimethylammonium bromide can be synthesized through the reaction of acetyl chloride with trimethylamine in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the formation of the quaternary ammonium salt as the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of acetyl chloride and trimethylamine. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyltrimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While it is not commonly involved in oxidation-reduction reactions, it can act as a phase transfer catalyst in such processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with hydroxide ions would produce acetyltrimethylammonium hydroxide .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, acetyltrimethylammonium bromide is used as a surfactant in the synthesis of nanoparticles. It helps in stabilizing the nanoparticles and preventing their aggregation .
Biology
In biological research, this compound is used in the extraction of DNA from plant tissues. It helps in breaking down cell walls and membranes, facilitating the release of DNA .
Medicine
This compound has antiseptic properties and is used in topical formulations to prevent infections. It is also being studied for its potential use in promoting apoptosis in cancer cells .
Industry
In industrial applications, it is used as a phase transfer catalyst in various chemical reactions. It is also used in the formulation of personal care products such as shampoos and conditioners .
Wirkmechanismus
Acetyltrimethylammonium bromide exerts its effects primarily through its surfactant properties. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property is particularly useful in DNA extraction and in its antiseptic applications . The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and facilitate their solubilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide: Similar to acetyltrimethylammonium bromide, cetyltrimethylammonium bromide is a quaternary ammonium compound with surfactant properties.
Cetrimonium Chloride: This compound is also a quaternary ammonium salt used as a surfactant and antiseptic.
Uniqueness
This compound is unique due to its specific structure, which allows it to form micelles with a high degree of ionization. This property makes it particularly effective in applications requiring the solubilization of hydrophobic molecules .
Eigenschaften
CAS-Nummer |
5306-78-5 |
|---|---|
Molekularformel |
C5H12BrNO |
Molekulargewicht |
182.06 g/mol |
IUPAC-Name |
acetyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C5H12NO.BrH/c1-5(7)6(2,3)4;/h1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YRRFBANPGRXQNJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


